molecular formula C22H26ClNO4S B12136133 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12136133
M. Wt: 436.0 g/mol
InChI Key: CVDGPXTWCKRVQQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-chlorobenzylamine and the 1,1-dioxidotetrahydrothiophene derivatives. These intermediates are then reacted with 2-[4-(propan-2-yl)phenoxy]acetyl chloride under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of temperature and pressure is common to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H26ClNO4S/c1-16(2)18-6-8-21(9-7-18)28-14-22(25)24(20-10-11-29(26,27)15-20)13-17-4-3-5-19(23)12-17/h3-9,12,16,20H,10-11,13-15H2,1-2H3

InChI Key

CVDGPXTWCKRVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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